Feniralstat

Plasma Kallikrein Serine Protease Selectivity

Feniralstat is the only pKal inhibitor with a fully characterized, dose-independent hepatotoxicity signal (Grade 3/4 ALT/AST elevations in 21% of patients) providing a clinically validated benchmark for DILI assays. Its exceptional selectivity (no inhibition of KLK1, FXIa, FXIIa up to 40 µM) makes it an irreplaceable chemical probe for isolating pKal-specific pathways without coagulation pathway crosstalk. As a structurally disclosed pyrazole (Compound 30 in WO2017207983A1), it serves as a definitive reference for SAR studies. For rigorous target validation and safety screening, generic alternatives cannot substitute.

Molecular Formula C26H25F2N5O4
Molecular Weight 509.5 g/mol
CAS No. 2166320-76-7
Cat. No. B10854778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFeniralstat
CAS2166320-76-7
Molecular FormulaC26H25F2N5O4
Molecular Weight509.5 g/mol
Structural Identifiers
SMILESCOCC1=NN(C=C1C(=O)NCC2=NC=CC(=C2F)OC)CC3=CC=C(C=C3)CN4C=C(C=CC4=O)F
InChIInChI=1S/C26H25F2N5O4/c1-36-16-22-20(26(35)30-11-21-25(28)23(37-2)9-10-29-21)15-33(31-22)13-18-5-3-17(4-6-18)12-32-14-19(27)7-8-24(32)34/h3-10,14-15H,11-13,16H2,1-2H3,(H,30,35)
InChIKeyZRUFVDPYHLTYPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Feniralstat (CAS 2166320-76-7): A Potent and Selective Oral Plasma Kallikrein Inhibitor for HAE Research


Feniralstat (also known as KVD-824) is an orally bioavailable, small-molecule inhibitor of human plasma kallikrein (pKal), a serine protease central to the kallikrein-kinin system and the pathogenesis of hereditary angioedema (HAE) [1]. Identified as Compound 30 in a patent series of pyrazole derivatives [2], Feniralstat exhibits nanomolar potency against its primary target (IC50 = 6.7 nM for human pKal) and a notable selectivity window, demonstrating no inhibition of the closely related proteases KLK1, FXIa, and Factor XIIa at concentrations up to 40 µM . The compound has advanced to Phase 2 clinical development for the prophylactic treatment of HAE types I and II [3].

Why Feniralstat (CAS 2166320-76-7) Cannot Be Substituted by Other pKal Inhibitors


Generic substitution among plasma kallikrein inhibitors is scientifically unsound due to critical divergences in molecular selectivity, pharmacokinetic profiles, and clinical safety outcomes. While many inhibitors, such as the peptide ecallantide or the small molecule berotralstat, target the same active site, their off-target interaction profiles can differ significantly, potentially altering safety and efficacy [1]. For instance, Feniralstat's specific in vitro selectivity against KLK1, FXIa, and Factor XIIa (IC50 >40 µM) is a defined, quantifiable characteristic that may not be shared by other analogs, which can exhibit different inhibitory spectra. Furthermore, Feniralstat's clinical development was halted in Phase 2 due to a specific, dose-independent safety signal of Grade 3/4 liver enzyme (ALT/AST) elevations, an observation not reported for all in-class compounds, making it a uniquely characterized tool for investigating target-specific versus compound-specific toxicity [2].

Feniralstat: A Quantitative Evidence Guide for Scientific and Procurement Decisions


Head-to-Head Selectivity Profile of Feniralstat Against Related Serine Proteases

Feniralstat demonstrates a high degree of selectivity for human plasma kallikrein (pKal) over several phylogenetically related serine proteases. In standard enzymatic assays, it inhibits pKal with an IC50 of 6.7 nM. In stark contrast, it shows no inhibition of human KLK1, FXIa, and Factor XIIa, with all IC50 values exceeding 40 µM . This represents a selectivity window of >5,970-fold. This quantitative differentiation is critical for researchers concerned with off-target activity, as many first-generation serine protease inhibitors exhibit promiscuous binding across the coagulation and kinin cascades.

Plasma Kallikrein Serine Protease Selectivity Off-Target Effects

Comparative Safety Profile: Feniralstat vs. Sebetralstat in Clinical Development

Feniralstat (KVD-824) and sebetralstat (KVD-900) are both oral, small-molecule pKal inhibitors developed by KalVista. A Phase 2 trial (KOMPLETE, NCT05055258) evaluating Feniralstat for HAE prophylaxis was terminated due to the emergence of a specific safety signal: 7 out of 33 (21%) enrolled patients experienced Grade 3 or 4 liver enzyme (ALT/AST) elevations across all dose groups (300 mg, 600 mg, 900 mg BID) [1]. In direct contrast, sebetralstat, which is a structurally distinct compound, has not shown any treatment-related liver enzyme elevations in its clinical studies, including the ongoing Phase 3 KONFIDENT trial for on-demand treatment [2].

Clinical Safety Hepatotoxicity Phase 2 Trial HAE Prophylaxis

Molecular Targeting: Feniralstat as a Pure KLKB1 Inhibitor

Feniralstat's mechanism is defined exclusively as an inhibitor of KLKB1, the gene encoding plasma kallikrein [1]. This is in contrast to other agents used in HAE research, such as the peptide icatibant, which acts as a bradykinin B2 receptor antagonist downstream of kallikrein activation [2]. This fundamental difference in mechanism (direct enzyme inhibition vs. receptor antagonism) provides researchers with a precise tool to dissect the specific contribution of active plasma kallikrein to pathophysiology, independent of bradykinin receptor signaling.

Target Engagement KLKB1 Kallikrein-Kinin System Mechanism of Action

Feniralstat is a Patent-Defined, Structurally Unique Pyrazole Derivative

Feniralstat is specifically designated as 'Compound 30' within a defined chemical series of pyrazole derivatives claimed in patent WO2017207983A1 [1]. Its precise structure (C26H25F2N5O4) is distinct from other clinical-stage oral pKal inhibitors like berotralstat (C30H26F4N6O) and ATN-249 [2]. This structural uniqueness is not merely a chemical identifier but a key differentiator for structure-activity relationship (SAR) studies, as the specific arrangement of the pyrazole core, the substituted phenyl rings, and the methoxymethyl group collectively dictate its binding mode, potency, and selectivity profile.

Chemical Structure Pyrazole Derivative Intellectual Property Chemical Series

Feniralstat (CAS 2166320-76-7): Strategic Procurement Scenarios for Research and Development


Tool Compound for Investigating Drug-Induced Liver Injury (DILI)

Feniralstat is uniquely suited as a positive control or tool compound for in vitro and in vivo studies focused on DILI. Its well-documented, dose-independent hepatotoxicity signal (Grade 3/4 ALT/AST elevations in 21% of patients [1]) provides a defined, clinically-relevant benchmark against which to assess the hepatotoxic potential of new chemical entities, validate predictive assays, and investigate the molecular mechanisms of idiosyncratic liver injury.

Selective Chemical Probe for Dissecting the Plasma Kallikrein-Kinin System

Given its high in vitro selectivity for pKal over related coagulation factors (FXIa, FXIIa) and tissue kallikrein (KLK1) , Feniralstat is an optimal chemical probe for studies aiming to isolate the specific contributions of plasma kallikrein in complex biological systems, such as models of inflammation, vascular permeability, or thrombosis, without confounding effects from the inhibition of the intrinsic coagulation pathway.

Reference Standard for Comparative Medicinal Chemistry and SAR Studies

As a structurally disclosed, patent-specified pyrazole derivative (Compound 30 in WO2017207983A1 [2]), Feniralstat serves as a valuable reference standard in medicinal chemistry campaigns. Its chemical scaffold, potency, and selectivity profile provide a concrete benchmark for developing and comparing new analogs, facilitating the interpretation of SAR for emerging pKal inhibitor programs.

Positive Control for Validating pKal-Mediated HAE Models

For researchers utilizing in vivo models of HAE, Feniralstat can be employed as a pharmacological standard. Its oral bioavailability and defined mechanism allow for the validation of disease models by demonstrating that pKal inhibition can reduce bradykinin production and vascular permeability. Furthermore, its clinical safety data provides a critical context for interpreting results, particularly when assessing new compounds for prophylactic use [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Feniralstat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.